Cas no 1448030-67-8 (1-(3,4-difluorobenzoyl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylazetidine-3-carboxamide)

1-(3,4-Difluorobenzoyl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylazetidine-3-carboxamide is a specialized heterocyclic compound featuring a difluorobenzoyl moiety linked to an azetidine carboxamide scaffold with a tetrazole-substituted phenyl group. Its structural complexity offers potential utility in medicinal chemistry, particularly as a pharmacophore in drug discovery targeting enzyme inhibition or receptor modulation. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the tetrazole group contributes to hydrogen bonding interactions, improving target selectivity. This compound is suited for research applications requiring precise molecular interactions, such as kinase or protease inhibition studies. Its well-defined synthetic route ensures reproducibility for consistent experimental results.
1-(3,4-difluorobenzoyl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylazetidine-3-carboxamide structure
1448030-67-8 structure
Product name:1-(3,4-difluorobenzoyl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylazetidine-3-carboxamide
CAS No:1448030-67-8
MF:C18H14F2N6O2
Molecular Weight:384.339569568634
CID:6266011
PubChem ID:71785568

1-(3,4-difluorobenzoyl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylazetidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(3,4-difluorobenzoyl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylazetidine-3-carboxamide
    • VU0532926-1
    • 1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide
    • N-(4-(1H-tetrazol-1-yl)phenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
    • F6125-3025
    • AKOS024533162
    • 1448030-67-8
    • 1-(3,4-difluorobenzoyl)-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide
    • インチ: 1S/C18H14F2N6O2/c19-15-6-1-11(7-16(15)20)18(28)25-8-12(9-25)17(27)22-13-2-4-14(5-3-13)26-10-21-23-24-26/h1-7,10,12H,8-9H2,(H,22,27)
    • InChIKey: YFNGZGJYIUNBNI-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C(N1CC(C(NC2C=CC(=CC=2)N2C=NN=N2)=O)C1)=O)F

計算された属性

  • 精确分子量: 384.11463003g/mol
  • 同位素质量: 384.11463003g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 582
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93Ų
  • XLogP3: 1.5

1-(3,4-difluorobenzoyl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylazetidine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6125-3025-4mg
1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide
1448030-67-8
4mg
$66.0 2023-09-09
Life Chemicals
F6125-3025-10mg
1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide
1448030-67-8
10mg
$79.0 2023-09-09
Life Chemicals
F6125-3025-100mg
1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide
1448030-67-8
100mg
$248.0 2023-09-09
Life Chemicals
F6125-3025-25mg
1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide
1448030-67-8
25mg
$109.0 2023-09-09
Life Chemicals
F6125-3025-30mg
1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide
1448030-67-8
30mg
$119.0 2023-09-09
Life Chemicals
F6125-3025-20μmol
1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide
1448030-67-8
20μmol
$79.0 2023-09-09
Life Chemicals
F6125-3025-50mg
1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide
1448030-67-8
50mg
$160.0 2023-09-09
Life Chemicals
F6125-3025-5μmol
1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide
1448030-67-8
5μmol
$63.0 2023-09-09
Life Chemicals
F6125-3025-40mg
1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide
1448030-67-8
40mg
$140.0 2023-09-09
Life Chemicals
F6125-3025-75mg
1-(3,4-difluorobenzoyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide
1448030-67-8
75mg
$208.0 2023-09-09

1-(3,4-difluorobenzoyl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylazetidine-3-carboxamide 関連文献

1-(3,4-difluorobenzoyl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylazetidine-3-carboxamideに関する追加情報

1-(3,4-Difluorobenzoyl)-N-4-(1H-1,2,3,4-Tetrazol-1-yl)Phenylazetidine-3-Carboxamide: A Comprehensive Overview

The compound with CAS No. 1448030-67-8, known as 1-(3,4-difluorobenzoyl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylazetidine-3-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and potential therapeutic applications. In recent years, advancements in synthetic methodologies and computational modeling have enhanced our understanding of its properties and mechanisms of action.

The molecular structure of this compound is characterized by a difluorobenzoyl group attached to an azetidine ring system, which is further linked to a tetrazole moiety via a phenyl group. The combination of these functional groups imparts the molecule with distinctive chemical and biological properties. The azetidine ring, a four-membered cyclic amine, contributes to the compound's stability and bioavailability. Meanwhile, the tetrazole group is known for its ability to act as a bioisostere of carboxylic acids, enhancing the molecule's pharmacokinetic profile.

Recent studies have focused on the bioactivity of this compound in various biological systems. Researchers have demonstrated that it exhibits potent inhibitory activity against several key enzymes involved in inflammatory pathways and cancer progression. For instance, in vitro assays have shown that the compound effectively inhibits cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling. Additionally, preclinical models have highlighted its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells while sparing normal cells.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the efficiency and selectivity of key steps in its preparation. For example, the coupling reaction between the difluorobenzoyl fragment and the azetidine ring has been optimized using palladium-catalyzed cross-coupling reactions. These advancements have not only streamlined the synthesis process but also enabled the production of high-purity samples for pharmacological testing.

In terms of pharmacokinetics, this compound has shown promising results in animal studies. Its absorption profile indicates good bioavailability following oral administration, which is critical for its potential use as an orally administered drug. Furthermore, studies on its metabolism reveal that it undergoes minimal hepatic first-pass elimination, suggesting that it may retain its activity upon reaching systemic circulation.

One area of ongoing research is the exploration of this compound's selectivity across different biological targets. By employing advanced computational tools such as molecular docking and dynamics simulations, scientists are gaining insights into how subtle structural modifications can enhance target specificity without compromising potency or pharmacokinetic properties.

In conclusion, CAS No. 1448030-67-8 represents a significant advancement in medicinal chemistry with potential applications in treating inflammatory diseases and cancer. Its unique structural features and promising biological activity make it a valuable candidate for further preclinical and clinical development.

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